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molecular formula C11H12INO B8491794 1-(3-Iodo-benzyl)-pyrrolidin-2-one

1-(3-Iodo-benzyl)-pyrrolidin-2-one

Cat. No. B8491794
M. Wt: 301.12 g/mol
InChI Key: XELXKAHSJLLUBU-UHFFFAOYSA-N
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Patent
US09249125B2

Procedure details

To a stirred solution of pyrrolidin-2-one (1.55 mL, 20.2 mmol) in DMF (25 mL) at 0° C. under N2 was added NaH (60% dispersion in mineral oil, 808 mg, 20.2 mmol) portion-wise over 10 min. The reaction mixture was maintained at 0° C. for 30 min and was then treated with 1-(bromomethyl)-3-iodobenzene (5.00 g, 17.0 mmol) over 10 min and afterwards was warmed to RT for 2 hr. The resulting mixture was diluted with water (100 mL) and extracted with DCM (2×100 mL). The combined organic extracts were washed with water (100 mL) and with brine (100 mL) and evaporated in vacuo to afford 1-(3-iodobenzyl)pyrrolidin-2-one as a yellow oil (5.49 g, 100%); Rt 1.85 min (Method 2, acidic); m/z 302 (M+H)+, (ES+).
Quantity
1.55 mL
Type
reactant
Reaction Step One
Name
Quantity
808 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[H-].[Na+].Br[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([I:17])[CH:12]=1>CN(C=O)C.O>[I:17][C:13]1[CH:12]=[C:11]([CH:16]=[CH:15][CH:14]=1)[CH2:10][N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.55 mL
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
808 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrCC1=CC(=CC=C1)I
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
afterwards was warmed to RT for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (100 mL) and with brine (100 mL)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(CN2C(CCC2)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.49 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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